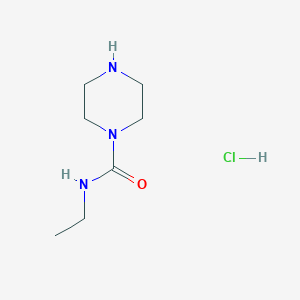
11-Bromoundecylsilane
Descripción general
Descripción
11-Bromoundecylsilane is a mono-constituent substance with the CAS No: 469904-33-4 . It has a molecular formula of C11H25BrSi and a molecular weight of 265.30 g/mol.
Synthesis Analysis
Long-chain organofunctional silanes, including 11-Bromoundecylsilane, have been synthesized for the purpose of derivatizing micro- and nanoparticles and generating molecular monolayers and films on substrates . The synthesis of these silanes involves the interaction of hydridosilanes with oxide-free metal substrates .Molecular Structure Analysis
The molecular structure of 11-Bromoundecylsilane consists of a silicon atom that can covalently bond to a surface . This structure offers a distinct advantage over conventional silanes commonly used for surface modification .Chemical Reactions Analysis
The interaction of hydridosilanes with oxide-free metal substrates was evaluated in order to determine their potential for surface modification analogous to alkoxysilanes with metal oxide substrates . Under mild conditions, trihydridosilanes interact with a variety of clean, hydrogenated, and fresh metal and metalloid surfaces .Aplicaciones Científicas De Investigación
Synthesis of Long-Chain Organofunctional Silanes
11-Bromoundecylsilane is used in the synthesis of organofunctional long-chain alkylfunctional silanes . These silanes are synthesized for the purpose of derivatization of micro- and nanoparticles .
Generation of Molecular Monolayers and Films
This compound plays a significant role in the generation of molecular monolayers and films on substrates . The monolayers and films are formed on a variety of clean hydrogenated metal and metalloid including titanium, silicon, and silicon dioxide .
Surface Derivatization
11-Bromoundecylsilane is used for surface derivatization . The surface of the treated substrates has been analyzed by X-ray photoelectron spectroscopy (XPS) and reflection-absorption infrared spectroscopy (RAIRS) .
Interaction with Metal and Metalloid Surfaces
This compound is evaluated to interact with a variety of clean hydrogenated metal and metalloid surfaces including titanium, silicon, and silicon dioxide . The interaction results in the formation of self-assembled monolayers on these surfaces .
Formation of Self-Assembled Monolayers
Preliminary results indicate that a self-assembled monolayer has been well formed on titanium metal and silicon wafer, minimally on silicon-dioxide . This shows the potential of 11-Bromoundecylsilane in the formation of self-assembled monolayers.
Research and Development in Material Science
The use of 11-Bromoundecylsilane in the synthesis of long-chain organofunctional silanes and the generation of molecular monolayers and films contributes to research and development in material science .
Mecanismo De Acción
Target of Action
11-Bromoundecylsilane is a coupling agent that primarily targets tertiary amines . Tertiary amines are organic compounds that play a crucial role in various biochemical reactions.
Mode of Action
The compound interacts with its targets by reacting with tertiary amines to form corresponding quaternary ammonium salts . Quaternary ammonium salts are known for their wide range of applications, including serving as phase-transfer catalysts in chemistry and disinfectants in microbiology.
Pharmacokinetics
It’s known that the compound can interact with a variety of clean hydrogenated metal and metalloid substrates This suggests that it may have broad distribution characteristics
Action Environment
The action of 11-Bromoundecylsilane can be influenced by various environmental factors. For instance, the compound’s reactivity with tertiary amines may be affected by factors such as pH, temperature, and the presence of other reactive species . Additionally, the safety data sheet for 11-Bromoundecylsilane suggests that suitable protective equipment should be used when handling the compound, indicating that its stability and efficacy may be affected by the surrounding environment .
Safety and Hazards
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C11H22BrSi/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFIJYTYOJBHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC[Si])CCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313682 | |
| Record name | (11-Bromoundecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Bromoundecylsilane | |
CAS RN |
469904-33-4 | |
| Record name | (11-Bromoundecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B3425714.png)
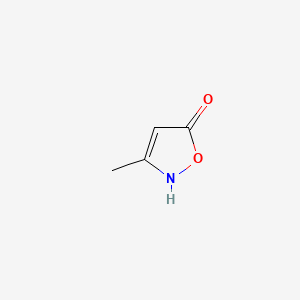
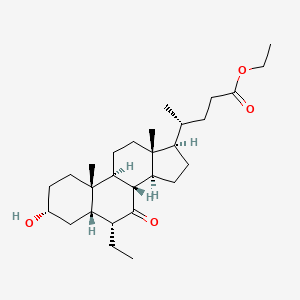
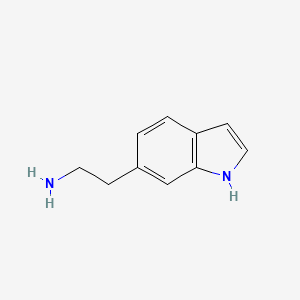
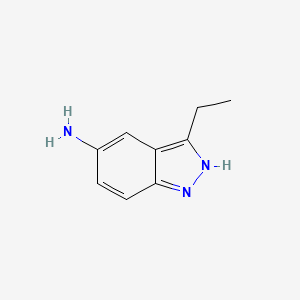
![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3425758.png)
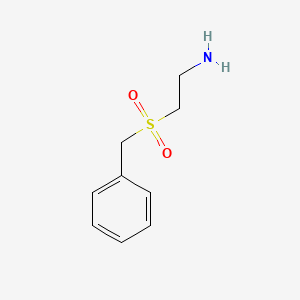

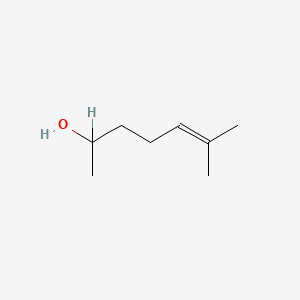
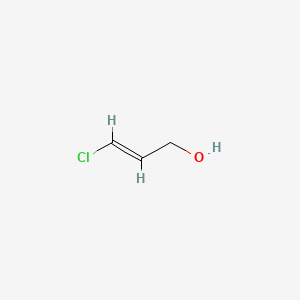
![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3425780.png)

![1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B3425809.png)
